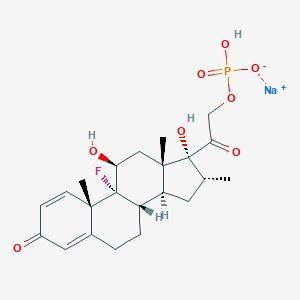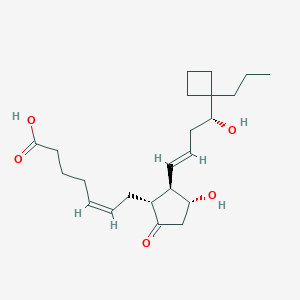
9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activities
Research involving similar compounds has demonstrated antiproliferative activities against various cancer cells. For example, Lee et al. (2009) isolated compounds from Polyalthia longifolia, including 16-oxo-cleroda-3,13-dien-15-oic acid, which exhibited cytotoxicity against A549 and MCF-7 cancer cells (Lee et al., 2009). Similarly, Popova et al. (2009) isolated diterpenes from Cretan propolis that showed a broad spectrum of antimicrobial activity (Popova et al., 2009).
PPARgamma Activation
Söderström et al. (2003) found that certain prostaglandin D2 derivatives induced significant peroxisome proliferator-activated receptor-gamma (PPARgamma) activity, suggesting potential applications in modulating this receptor (Söderström et al., 2003).
Bioactive Triterpene Acids
Muhammad et al. (2000) reported the isolation of bioactive triterpene acids from Maytenus undata, which showed significant inhibitory effects on microglia-induced thromboxane and superoxide anion generation (Muhammad et al., 2000).
Hydrogen-Bonded Aggregations
Bertolasi et al. (2005) studied the crystal structures of various oxo-cholic acids, demonstrating their ability to form diverse supramolecular architectures through cooperative hydrogen bonding (Bertolasi et al., 2005).
Biotransformation Studies
Fraga et al. (2009) investigated the biotransformation of certain diterpenes by Gibberella fujikuroi, revealing the formation of compounds with altered biological activities (Fraga et al., 2009).
Aldosterone Antagonists
Weier and Hofmann (1975) synthesized various esters of steroid spirolactones, indicating potential applications as aldosterone antagonists (Weier & Hofmann, 1975).
Prostanoid EP2 and EP4 Receptor Agonists
Wilson et al. (2004) characterized agonist fingerprints for human prostanoid EP2 and EP4 receptors, providing insights into receptor-mediated responses (Wilson et al., 2004).
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h3,5,7,10,17-18,20-21,25-26H,2,4,6,8-9,11-16H2,1H3,(H,27,28)/b5-3-,10-7+/t17-,18-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVBXPOYFHMZAS-QTUFFCAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



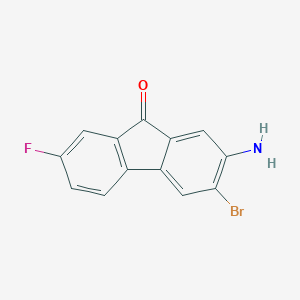
![Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate](/img/structure/B157783.png)
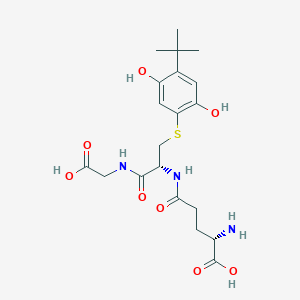
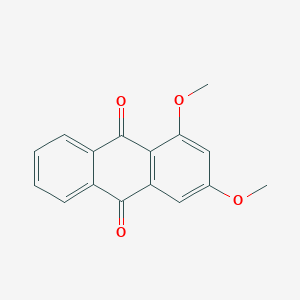
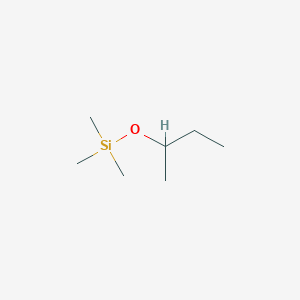
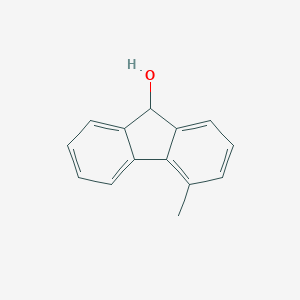
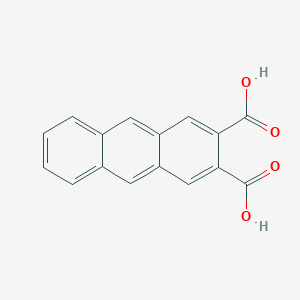
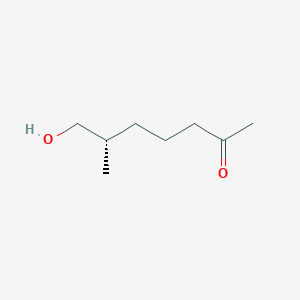
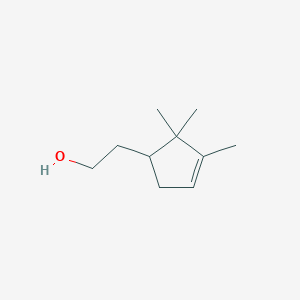
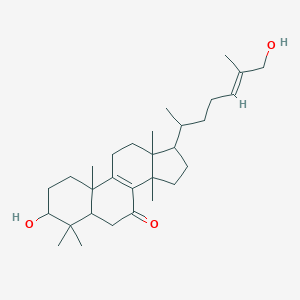
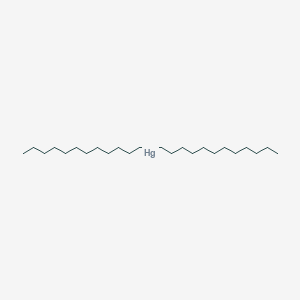
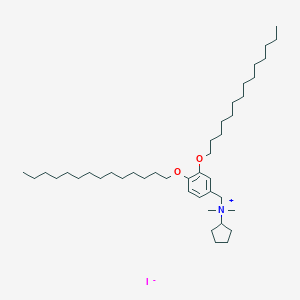
![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)
